molecular formula C19H17NO2S2 B2859923 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide CAS No. 2097939-92-7

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide

Cat. No. B2859923
CAS RN: 2097939-92-7
M. Wt: 355.47
InChI Key: KSWALLOHFMARBJ-DHZHZOJOSA-N
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Description

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide, also known as BTP-2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit store-operated calcium entry (SOCE) channels. SOCE channels play a crucial role in regulating intracellular calcium levels, which are essential for various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.

Scientific Research Applications

Catalytic Applications

The compound's structure is related to tertiary enamides, which have been utilized in catalytic processes. For instance, a Cr(III)(salen)Cl complex catalyzed the enantioselective intramolecular addition of tertiary enamides to ketones, producing highly enantioenriched derivatives. These derivatives exhibit a hydroxylated quaternary carbon atom, highlighting their potential in synthetic organic chemistry for constructing complex, chiral molecules (Luo Yang et al., 2009).

Synthesis of Heterocycles

Another application involves the use of enamides in the synthesis of heterocyclic compounds. For example, directing group-assisted nucleophilic substitution of propargylic alcohols via o-quinone methide intermediates has been catalyzed by BINOL-based chiral phosphoric acids. This process leads to the synthesis of 7-alkynyl-12a-acetamido-substituted benzoxanthenes and related heterocycles, showcasing the utility of enamides in creating complex organic frameworks with high stereocontrol (S. Saha & C. Schneider, 2015).

Crystallographic Studies for Anticonvulsant Activity

Crystallographic studies of N-substituted cinnamamide derivatives, which share a core structure with the compound , have been conducted to search for anticonvulsant activity. These studies provide insight into the molecular conformations and intermolecular interactions that may contribute to biological activity, suggesting the relevance of such compounds in pharmacological research (E. Żesławska et al., 2017).

Material Science Applications

In the realm of materials science, amino-functionalized chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives have been synthesized for applications such as electrochemical chiral sensors. These developments underscore the compound's relevance in creating advanced materials with specific optical and electronic properties (D. Hu et al., 2015).

Biological Activities

Moreover, the synthesis and biological activity assessment of compounds containing the cinnamamide core structure have been explored. These studies reveal the potential antifungal activities of such compounds, further indicating the broad spectrum of research applications ranging from synthetic chemistry to bioactive molecule development (Liang-zhong Xu et al., 2006).

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c21-15(16-9-10-18(24-16)17-7-4-12-23-17)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-12,15,21H,13H2,(H,20,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWALLOHFMARBJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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